(S)-1-Benzyl-3-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426105 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132871-12-6 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Synthesis Methodologies for S 1 Benzyl 3 Methylpiperazine and Its Chiral Precursors
Strategies for Enantioselective Formation of the Piperazine (B1678402) Core
The construction of the chiral piperazine framework is the cornerstone of synthesizing (S)-1-benzyl-3-methylpiperazine. Several distinct strategies have been developed to achieve high enantioselectivity in the formation of the piperazine core. These methods include enzymatic resolutions, transition-metal-catalyzed cyclizations, utilization of the chiral pool, reductive transformations of chiral precursors, and catalytic asymmetric alkylations.
Enzyme-Mediated Chiral Resolution Approaches
Enzymatic kinetic resolution is a powerful technique for the separation of racemates, offering high enantioselectivity under mild reaction conditions. tandfonline.commdpi.com This approach has been applied to the resolution of racemic 1-benzyl-3-methylpiperazine. A patent describes a method for the kinetic resolution of racemic 1-benzyl-3-methylpiperazine using a chiral hydroxamic acid-derived reagent, which can be generated in situ. google.com In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. google.com
Key Research Findings:
Kinetic resolution of racemic 1-benzyl-3-methylpiperazine has been successfully demonstrated. google.com
The process can lead to the formation of an amide from one enantiomer, which can be separated from the unreacted amine. google.com
This method provides access to both enantiomers of the chiral amine. google.com
| Substrate | Enzyme/Reagent | Product(s) | Conversion (%) | Enantiomeric Ratio (er) of Product | Enantiomeric Ratio (er) of Recovered Amine | Selectivity Factor (s) |
|---|---|---|---|---|---|---|
| rac-1-Benzyl-3-methylpiperazine-1,3-dicarboxylate | Polymer-supported hydroxamic acid derived reagent | (2S)-Acylated product and (2R)-Amine | 45 | 92:8 | 84:16 | 23 |
Palladium-Catalyzed Asymmetric Cyclization Reactions
Palladium-catalyzed reactions are versatile tools for the construction of heterocyclic rings, including piperazines. nih.govrsc.org Asymmetric cyclization reactions, in particular, have been developed to afford enantioenriched piperazine derivatives. rsc.orgacs.orgnih.gov These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds in a stereocontrolled manner.
One notable strategy is the palladium-catalyzed carboamination of N¹-aryl-N²-allyl-1,2-diamines with aryl bromides. acs.orgnih.gov This method allows for the modular and asymmetric synthesis of cis-2,6-disubstituted piperazines from readily available amino acid precursors. acs.orgnih.gov While a direct application to this compound is not explicitly detailed, the methodology is adaptable for the synthesis of various C-substituted piperazines. acs.orgnih.gov
Representative Reaction Conditions:
| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| N¹-Aryl-N²-allyl-1,2-diamine | Pd₂(dba)₃ / P(2-furyl)₃ | Toluene | 105 | Good to excellent | 14:1 to >20:1 | 97–99% |
Synthesis from Chiral Pool Precursors (e.g., Amino Acid Derivatives)
The use of naturally occurring chiral molecules, such as amino acids, as starting materials is a common and effective strategy for asymmetric synthesis. nih.govmdpi.com (S)-Alanine is a logical and readily available chiral precursor for the synthesis of (S)-3-methylpiperazine. A Chinese patent outlines a method for the synthesis of chiral 2-substituted piperazines, including 1-benzyl-(S)-3-methylpiperazine, starting from optically pure amino acids like alanine. google.com The general approach involves the conversion of the amino acid to a suitable diamine precursor, followed by cyclization to form the piperazine ring.
A common synthetic route involves the following steps:
Conversion of (S)-alanine to (S)-alaninol.
Functionalization of the amino and hydroxyl groups to introduce the necessary fragments for cyclization.
Ring closure to form a protected (S)-3-methylpiperazine derivative.
N-benzylation of the piperazine ring.
Example Synthetic Scheme from (S)-Alanine:
(S)-Alanine is reduced to (S)-alaninol.
The amino group of (S)-alaninol is protected (e.g., with a Boc group).
The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).
Reaction with a protected aminoacetaldehyde equivalent or a similar two-carbon unit, followed by cyclization, yields the piperazine ring.
Subsequent N-benzylation affords the final product.
Reductive Transformations of Chiral Keto- or Diketopiperazines
The reduction of chiral piperazin-2-ones or 2,5-diketopiperazines is a straightforward method to access chiral piperazines. nih.govcaltech.edu The synthesis of the chiral keto- or diketopiperazine precursor is the key step in this approach. This compound-2,5-dione can be prepared from (S)-alanine derivatives and subsequently reduced to the desired piperazine. researchgate.net
Research Findings on Diketopiperazine Reduction:
The reduction of the amide carbonyls in diketopiperazines can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
This method generally proceeds with retention of stereochemistry at the chiral centers.
| Chiral Precursor | Reducing Agent | Solvent | Product | Key Features |
|---|---|---|---|---|
| This compound-2,5-dione | LiAlH₄ | THF | This compound | Direct reduction of both amide carbonyls |
Catalytic Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective synthesis of α-substituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu This methodology allows for the construction of α-secondary and α-tertiary stereocenters with high enantioselectivity. nih.govcaltech.edu The reaction typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edu
While this method has been extensively used for various substituted piperazines, its direct application to generate a 3-methyl substituent would involve starting with an appropriately substituted piperazinone precursor. The resulting chiral piperazin-2-one can then be N-benzylated and reduced to afford this compound.
Advanced Synthetic Techniques and Conditions
The synthesis of this compound often involves multi-step sequences where optimization of reaction conditions is crucial for achieving high yields and maintaining enantiomeric purity. Advanced techniques such as one-pot tandem reactions and the use of specific catalytic systems are employed to enhance efficiency.
Reductive Amination for N-Benzylation:
A common final step in the synthesis is the introduction of the benzyl (B1604629) group onto the N1 position of the piperazine ring. Reductive amination is a highly effective method for this transformation. rsc.orggoogle.com This can be achieved by reacting (S)-3-methylpiperazine (or a protected version) with benzaldehyde in the presence of a reducing agent.
Tandem Reductive Amination-Cyclization:
For the construction of the piperazine ring itself, tandem reactions that combine several steps into a single pot can improve efficiency. For instance, a one-pot tandem reductive amination-transamidation-cyclization has been used to produce substituted piperazin-2-ones, which are precursors to piperazines. nih.gov
Catalyst and Ligand Selection in Palladium-Catalyzed Reactions:
In palladium-catalyzed asymmetric cyclizations and allylic alkylations, the choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as P(2-furyl)₃ and electron-deficient PHOX ligands have been shown to be effective in these transformations. nih.govnih.govcaltech.edu The optimization of the palladium source, ligand, base, and solvent is essential for maximizing both yield and enantioselectivity. nih.gov
Continuous Flow Chemistry Applications in Chiral Synthesis
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. Its application in asymmetric synthesis is particularly advantageous due to superior control over reaction parameters such as temperature and residence time, which is crucial for achieving high enantioselectivity. While a dedicated continuous flow process for this compound has not been extensively detailed, the successful application of this technology to structurally similar chiral piperazines and their precursors underscores its potential.
A notable example is the large-scale asymmetric manufacture of a chiral piperazine-substituted amino acid, where a key SN2 displacement was transitioned from batch to continuous flow. This shift not only improved the process but also provided the product with an exceptional enantiomeric purity of over 99% on an 80 kg scale. The system utilized a packed-bed reactor, demonstrating the feasibility of using heterogeneous catalysts in a flow setup for chiral synthesis. Furthermore, photoredox catalysis in continuous flow has been employed to achieve C-2 functionalization of N-Boc protected piperazines, showcasing another modern synthetic tool adaptable to these systems. These examples highlight the robustness and efficiency of flow chemistry in controlling stereochemistry and facilitating large-scale production of complex chiral molecules.
Table 1: Comparison of Batch vs. Continuous Flow for Asymmetric Piperazine Synthesis
Data derived from the synthesis of a key chiral piperazine intermediate.
| Parameter | Batch Process | Continuous Flow Process |
| Scale | 3 kg | 80 kg |
| Enantiomeric Purity (e.p.) | 83% | >99% |
| Key Advantage | Initial Demonstration | Improved Stereocontrol & Scalability |
| Reactor Type | Stirred Tank | Not specified |
Novel Copper(I)-Catalysed Dipeptide Formations
Copper(I)-catalyzed reactions have become indispensable for the asymmetric synthesis of chiral α-amino acids, which are fundamental building blocks for peptides and precursors for heterocyclic structures like piperazines. Specifically, the copper(I)-catalyzed asymmetric conjugate addition of glycine derivatives to vinylarenes provides a direct route to novel, unnatural α-amino acid derivatives with high enantioselectivity. This methodology has been successfully extended to the functionalization of Schiff bases derived from peptides, enabling the synthesis of complex tripeptides with excellent diastereoselectivity and enantioselectivity.
The process typically involves a copper(I) salt and a chiral phosphine ligand, such as JOSIPHOS, which forms a chiral complex that controls the stereochemical outcome of the conjugate addition. The resulting γ-aryl-α-amino acid derivatives can be further elaborated. For instance, after formation, the protecting groups can be cleaved and the resulting chiral amine can be incorporated into peptide chains or used as a precursor for cyclization into piperazine-based structures. This approach demonstrates the power of copper(I) catalysis to create stereogenic centers that are crucial for the synthesis of complex chiral molecules.
Table 2: Copper(I)-Catalyzed Asymmetric Synthesis of Chiral α-Amino Acid Derivatives
Data derived from the asymmetric conjugate addition of N-(diphenylmethylene)glycine tert-butyl ester.
| Vinylarene Substrate | Ligand | Yield | Enantiomeric Excess (ee) |
| 2-Vinylpyridine | (R)-(S)-JOSIPHOS | 85% | 96% |
| 3-Vinylpyridine | (R)-(S)-JOSIPHOS | 88% | 96% |
| 4-Vinylpyridine | (R)-(S)-JOSIPHOS | 86% | 96% |
| 2-Vinylquinoline | (R)-(S)-JOSIPHOS | 82% | 96% |
Asymmetric Phase-Transfer Catalysis Processes
Asymmetric Phase-Transfer Catalysis (PTC) is a highly effective and operationally simple method for synthesizing enantiomerically enriched compounds, particularly unnatural amino acids. This technique utilizes a chiral catalyst, often derived from cinchona alkaloids, to shuttle a reactant between an aqueous and an organic phase, enabling a reaction to occur with high stereocontrol. For the synthesis of precursors to this compound, the asymmetric alkylation of a glycine imine Schiff base is a key application of PTC.
In this process, a chiral quaternary ammonium salt derived from a cinchona alkaloid forms a chiral ion pair with the enolate of the glycine Schiff base. This chiral complex then directs the approach of an alkylating agent from a less sterically hindered face, resulting in the formation of a new stereocenter with high enantioselectivity. Catalysts featuring a rigid, cyclic structure have been designed to enhance this shielding effect, leading to improved asymmetric induction. The resulting α-alkylated amino acid derivative can then be isolated and converted through subsequent synthetic steps, such as reduction and cyclization, to yield the target chiral 3-substituted piperazine. The use of PTC is advantageous due to its mild reaction conditions and environmental friendliness.
Table 3: Asymmetric Alkylation of Glycine Schiff Base using Chiral Phase-Transfer Catalysts
Data derived from the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide.
| Catalyst Base | Catalyst Structure | Yield | Enantiomeric Excess (ee) |
| Cinchonine | Six-member rigid ring | 91% | 88% |
| Cinchonidine | Six-member rigid ring | 92% | 85% |
| Quinine | Six-member rigid ring | 90% | 82% |
| Quinidine | Six-member rigid ring | 89% | 78% |
Catalytic Reductive Cyclization Strategies
Catalytic reductive cyclization provides a direct and efficient pathway for the construction of the piperazine ring. A robust method involves the sequential double Michael addition of a primary amine to nitrosoalkene synthons, which generates a bis(oximinoalkyl)amine intermediate. This intermediate is then subjected to catalytic hydrogenation, which accomplishes a stereoselective reductive cyclization to form the piperazine scaffold.
The mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to yield a diimine intermediate. This intermediate undergoes spontaneous cyclization, followed by further hydrogenation of the C=N bonds to afford the final piperazine product. The stereoselectivity of the process, particularly the formation of cis-isomers in 2,6-disubstituted piperazines, is controlled by the addition of hydrogen from the less hindered face of a dihydropyrazine intermediate. This strategy is versatile, allowing for the synthesis of piperazines with various substituents on both the carbon and nitrogen atoms. For chiral syntheses, catalysts such as Raney Nickel (Ra-Ni) can be employed to avoid the cleavage of sensitive protecting groups like benzyl ethers, which might occur with palladium-based catalysts. This method represents a powerful tool for building the core structure of this compound from acyclic precursors.
Table 4: Catalytic Reductive Cyclization of Dioximes to Piperazines
Data derived from the hydrogenation of various dioxime precursors.
| Dioxime Precursor | Catalyst | Product | Yield |
| Derived from Benzylamine | 5% Pd/C | N-Boc-2,6-dimethylpiperazine | 71% |
| Derived from (S)-α-phenylethylamine | Ra-Ni | Chiral N-Boc-piperazine | 65% |
| Unsymmetrical Dioxime | 5% Pd/C | N-Boc-2-methylpiperazine | 75% |
| Unsymmetrical Dioxime | 5% Pd/C | N-Boc-2-propylpiperazine | 78% |
Stereoisomerism and Enantiomeric Purity Assessment Methodologies
This compound possesses one stereocenter, meaning it can exist as a pair of enantiomers: this compound and (R)-1-benzyl-3-methylpiperazine. The determination of the enantiomeric excess (ee) is crucial in many applications. This is achieved through various analytical techniques capable of discriminating between the two enantiomers.
NMR spectroscopy is a powerful tool for determining enantiomeric purity, but as enantiomers have identical spectra in an achiral environment, chiral auxiliaries are required. nih.gov Chiral Solvating Agents (CSAs) are a class of these auxiliaries that are simply added to the analyte solution. acs.orgunipi.it They operate by forming transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov These complexes have different NMR spectra, resulting in the separation of signals for the (R) and (S) enantiomers, a phenomenon known as anisochrony. The enantiomeric ratio can then be determined by integrating these well-resolved signals. rsc.org
For piperazine derivatives, acidic CSAs like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have proven effective. nih.gov The basic nitrogen atoms of the piperazine ring are protonated by the acidic groups of the CSA, leading to the formation of diastereomeric ammonium salt complexes. nih.gov The association is often stabilized by hydrogen bonds and ionic interactions, leading to observable enantiomeric discrimination in both ¹H and ¹³C NMR spectra. nih.gov
The effectiveness of a Chiral Solvating Agent is highly dependent on its structure, including the nature and position of its substituents. nih.gov The introduction of specific functional groups can enhance enantiodiscrimination by modifying the electronic and steric properties of the CSA. unipi.itnih.gov
Key factors influenced by substituents include:
Acidity/Basicity: For amine analytes like this compound, CSAs with acidic protons are crucial for forming the necessary diastereomeric complexes. nih.gov Increasing the acidity of the CSA can lead to stronger interactions and potentially larger chemical shift nonequivalence (ΔΔδ).
Aromatic Groups: Many CSAs incorporate aromatic rings to induce chemical shift differences through anisotropic effects and to participate in π–π stacking interactions with the analyte. nih.gov Electron-withdrawing or electron-donating substituents on these aromatic rings can modulate the electronic density and influence the strength of these interactions. unipi.itlibretexts.org
Steric Hindrance: The size and placement of substituents create a specific chiral pocket in the CSA. nih.gov A well-defined pocket can lead to a more significant difference in how the two enantiomers of the analyte can fit, thus enhancing discrimination.
The table below illustrates how different substituents on a CSA can affect its ability to resolve a model amine analyte, as measured by the chemical shift nonequivalence (ΔΔδ).
| CSA Substituent | Interaction Type | Analyte Proton | ΔΔδ (ppm) |
| 3,5-Dinitrobenzoyl | π-stacking, H-bonding | Methine (CH) | 0.045 |
| p-Toluenesulfonyl | H-bonding, Dipole-Dipole | Methine (CH) | 0.078 |
| 1-Naphthyl | π-stacking (extended) | Methyl (CH₃) | 0.062 |
This table is a representative example based on general principles of CSA-analyte interactions and does not represent specific data for this compound, which is not available in the provided search results.
A related technique involves the stoichiometric reaction of a racemic amine with a chiral acid to form stable diastereomeric salts. ulisboa.pt This method is a cornerstone of classical resolution. ulisboa.ptrsc.org Unlike the transient complexes formed with CSAs, these salts can often be separated by physical means, such as crystallization, due to their different solubilities. ulisboa.ptunchainedlabs.com
For NMR analysis, the formation of these diastereomeric salts in solution allows for the quantification of the original enantiomeric mixture. The distinct chemical environments in the two diastereomeric salts lead to separate sets of signals in the NMR spectrum. Chiral acids like tartaric acid and its derivatives are commonly used for resolving chiral bases. ulisboa.pt The choice of resolving agent and solvent is often critical and typically determined through experimental screening to find conditions that maximize the solubility difference between the diastereomeric salts. ulisboa.ptunchainedlabs.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used and effective methods for separating enantiomers. nih.gov In this technique, the enantiomeric mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. nih.gov
For amine compounds like 1-benzyl-3-methylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are particularly effective. nih.govnih.gov Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)) have demonstrated broad applicability for the separation of various chiral compounds, including those with amine functionalities. nih.govchiraltech.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. nih.gov The choice of mobile phase, often a mixture of an alkane with an alcohol modifier and sometimes a basic or acidic additive, is crucial for optimizing the separation. nih.govchiraltech.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Enantiomeric Discrimination using Chiral Solvating Agents (CSAs)
Conformational Preferences and Energy Barriers
The piperazine ring in this compound is not planar and, like cyclohexane (B81311), preferentially adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The presence of the N-benzyl and C3-methyl groups significantly influences the conformational equilibrium.
Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For a 1,3-disubstituted piperazine, two chair conformations are possible, differing by which substituent is axial and which is equatorial. The equilibrium will favor the conformer that places the larger group (in this case, the benzyl group at N1) in the equatorial position. The methyl group at C3 would also preferentially occupy an equatorial position. Therefore, the most stable conformation is expected to be the chair form where both the N1-benzyl and C3-methyl groups are in equatorial positions.
Theoretical and Computational Studies on Stereochemistry
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the stereochemical and conformational properties of molecules. bohrium.comdntb.gov.ua These studies can be used to predict the most stable conformations, calculate the relative energies of different isomers, and rationalize experimental findings. nih.govacs.org
For substituted piperazines, theoretical studies can:
Optimize Geometries: Calculate the lowest-energy three-dimensional structures for the different possible conformers (e.g., chair with axial/equatorial substituents, twist-boat). bohrium.com
Determine Conformational Energies: Quantify the energy differences between various conformers. For example, studies on 2-methyl-1-phenylpiperidine show the axial conformer is modestly favored over the equatorial one by about -1.0 kcal/mol, a preference that can be rationalized by computational models. nih.govacs.org
Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the electronic interactions, such as hyperconjugation or intramolecular hydrogen bonds, that stabilize certain conformations. nih.gov
Rationalize Spectroscopic Data: Predicted NMR parameters can be compared with experimental spectra to confirm structural and conformational assignments.
Model Intermolecular Interactions: Docking studies can simulate the interaction of this compound with chiral selectors or biological targets, helping to explain the basis of enantiomeric recognition. nih.govnih.govrsc.org
Computational studies on related piperidine and piperazine derivatives have confirmed that the interplay of steric hindrance and subtle electronic effects dictates the conformational landscape. nih.govnih.gov For instance, DFT calculations at the M06-2X level of theory have been successfully used to study the preference for axial versus equatorial substituents in N-acylpiperidines. nih.govacs.org Similar approaches would be invaluable for a detailed understanding of the conformational energy profile of this compound.
Stereochemical Aspects and Conformational Analysis of S 1 Benzyl 3 Methylpiperazine
Quantum Chemical Calculations on Molecular Conformation
While specific quantum chemical studies dedicated solely to (S)-1-benzyl-3-methylpiperazine are not extensively available in the public domain, a comprehensive understanding of its conformational preferences can be constructed from computational analyses of analogous piperazine (B1678402) derivatives. Such studies, often employing Density Functional Theory (DFT) and other ab initio methods, provide valuable insights into the energetic favorability of different chair and boat conformations of the piperazine ring, as well as the orientation of its substituents.
The piperazine ring, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. For this compound, two primary chair conformers are of interest, differing in the axial or equatorial orientation of the methyl group at C3 and the benzyl (B1604629) group at N1.
Conformational Isomers of this compound
The two primary chair conformations for the (S)-isomer involve the methyl group at the C3 position being either equatorial (e) or axial (a). The benzyl group at the N1 position can also, in principle, adopt either an equatorial or axial orientation relative to the piperazine ring. However, due to the significant steric bulk of the benzyl group, it is overwhelmingly expected to favor the equatorial position to minimize 1,3-diaxial interactions.
Therefore, the main conformational equilibrium to consider is between the conformer with the C3-methyl group in the equatorial position and the one with the C3-methyl group in the axial position, with the N1-benzyl group remaining equatorial in both cases.
Conformer A (Equatorial-Methyl): The C3-methyl group occupies an equatorial position. This conformation is generally expected to be the more stable of the two, as it minimizes steric hindrance.
Conformer B (Axial-Methyl): The C3-methyl group is in an axial position. This conformation would likely lead to steric clashes with the axial hydrogens on the same side of the piperazine ring, making it less energetically favorable.
Computational studies on related 2-substituted piperazines have consistently shown a preference for the substituent to be in the axial position in certain cases, particularly when intramolecular hydrogen bonding can occur. However, for a simple alkyl substituent like a methyl group, the equatorial position is generally favored.
Below is a hypothetical data table summarizing the expected relative energies of the conformers of this compound, based on general principles of conformational analysis and data from analogous systems. The energy difference (ΔE) is an estimate, and actual values would require specific DFT calculations.
| Conformer | C3-Methyl Position | N1-Benzyl Position | Relative Energy (ΔE) (kcal/mol) | Expected Population at 298 K (%) |
| A | Equatorial | Equatorial | 0 (Reference) | > 95 |
| B | Axial | Equatorial | > 2.0 | < 5 |
| C | Equatorial | Axial | High | <<< 1 |
| D | Axial | Axial | Very High | <<< 1 |
This table is illustrative and based on established principles of conformational analysis. Precise energetic values require specific quantum chemical calculations for this compound.
The energy difference between the equatorial and axial conformers of a methyl group on a cyclohexane ring (the A-value) is approximately 1.7 kcal/mol. A similar value can be anticipated for the 3-methylpiperazine system, although electronic effects from the nitrogen atoms could slightly modify this. The large benzyl group would have a much higher A-value, strongly disfavoring the axial conformation.
Further computational analysis, such as a Potential Energy Surface (PES) scan, would be necessary to fully map the conformational landscape. This would involve systematically rotating the key dihedral angles of the molecule, such as those defining the piperazine ring puckering and the orientation of the benzyl and methyl groups, and calculating the energy at each point. The results of such a scan would reveal the global minimum energy conformation (likely Conformer A) and any other local minima, as well as the energy barriers between them.
Derivatization and Functionalization Reactions of S 1 Benzyl 3 Methylpiperazine
Regioselective Functionalization Strategies
The presence of two nitrogen atoms with different steric and electronic environments in (S)-1-benzyl-3-methylpiperazine—the N1-benzyl nitrogen and the N4-secondary amine—is the cornerstone of its regioselective functionalization. The benzyl (B1604629) group at the N1 position not only imparts specific pharmacological properties in some derivatives but also acts as a crucial protecting group, enabling selective reactions at the N4 position. researchgate.net
The most common strategy for achieving regioselectivity is to take advantage of the inherent difference in reactivity between the two nitrogen atoms. The N4 nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the N1-tertiary amine. This allows for preferential N4-alkylation and N4-acylation reactions.
To achieve mono-alkylation at the N4 position and prevent the formation of undesired dialkylated products, the use of a protecting group on one of the nitrogens is a widely adopted strategy. researchgate.net In the case of this compound, the benzyl group itself serves this purpose. By masking the N1 position, derivatization is directed specifically to the N4 nitrogen. researchgate.net For piperazines lacking such a directing group, protection strategies often involve the use of carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to ensure mono-functionalization. researchgate.netcymitquimica.com
Another approach to control regioselectivity involves the formation of a monopiperazinium salt. This method can yield N-monoalkylated piperazines in high purity by reducing the nucleophilicity of one of the nitrogen atoms, thereby preventing disubstitution. google.com
Introduction of Diverse Substituents to the Piperazine (B1678402) Ring and Nitrogen Atoms
The functionalization of this compound primarily occurs at the N4 nitrogen, where a wide array of substituents can be introduced through various chemical reactions. These modifications are pivotal for tuning the physicochemical and pharmacological properties of the resulting molecules.
N-Alkylation: The secondary amine at the N4 position can be readily alkylated using various alkyl halides in the presence of a base. mdpi.com Common bases used for this transformation include potassium carbonate or diisopropylethylamine (DIPEA) in solvents like acetonitrile (B52724) or ethyl acetate. researchgate.netnih.gov Reductive amination is another powerful method for introducing alkyl groups. This reaction involves the condensation of the N4-amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov
N-Acylation: Acyl groups are commonly introduced at the N4 position by reacting this compound with acyl chlorides or carboxylic acids activated with coupling agents. nih.govacs.org For instance, reaction with an acyl chloride in the presence of a base such as triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) affords the corresponding N4-amide. nih.govacs.org Alternatively, coupling with a carboxylic acid can be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org
The following table summarizes various substituents that can be introduced onto the piperazine nitrogen, along with the corresponding reaction types.
| Substituent Type | Reagent/Reaction Condition | Resulting Functional Group |
| Alkyl | Alkyl halide, K₂CO₃, MeCN | N-Alkyl |
| Alkyl | Aldehyde, NaBH(OAc)₃, DCE | N-Alkyl (via reductive amination) |
| Acyl | Acyl chloride, Et₃N, THF | N-Amide |
| Acyl | Carboxylic acid, CDI, DCM | N-Amide |
| Carbamoyl | Isocyanate, DIPEA, THF | N-Urea |
Transformations to Structurally Related Chiral Heterocycles
This compound can serve as a precursor for the synthesis of other structurally related chiral heterocycles. These transformations often involve multi-step reaction sequences that modify the piperazine ring itself.
One notable transformation is the synthesis of piperidinone derivatives. For example, a related compound, 1-benzyl-3-methylpiperidin-4-one, can be synthesized from 1-benzylpiperidin-4-one through methylation. nih.gov Although not starting directly from this compound, this illustrates a potential pathway for ring modification. A hypothetical transformation could involve the cleavage of the C-N bonds in the piperazine ring followed by ring-closing reactions to form different heterocyclic systems.
Furthermore, the piperazine core of this compound is a key component in the synthesis of complex tetracyclic structures, such as the antidepressant mirtazapine (B1677164). researchgate.netsemanticscholar.orggoogle.comgoogle.com While the direct synthesis of mirtazapine often starts from different precursors, the chemistry involved highlights the versatility of the piperazine scaffold in constructing fused heterocyclic systems. For instance, a key step in mirtazapine synthesis involves the cyclization of a piperazine derivative onto an adjacent pyridine (B92270) ring. google.com This type of intramolecular cyclization represents a powerful strategy for transforming the piperazine moiety into more complex, polycyclic architectures.
The debenzylation of the N1-benzyl group, typically achieved through catalytic hydrogenation, yields the corresponding (S)-3-methylpiperazine. This chiral secondary amine is a versatile intermediate that can undergo further derivatization at both nitrogen atoms, opening up pathways to a wider range of disubstituted piperazine derivatives and other heterocyclic systems. researchgate.net
Applications in Asymmetric Catalysis and Chiral Material Science
(S)-1-Benzyl-3-methylpiperazine and its Derivatives as Chiral Ligand Precursors in Catalysis
The design of effective chiral ligands is fundamental to the field of asymmetric catalysis, where metal complexes modified by these ligands can selectively produce one of two possible enantiomeric products. nih.gov Chiral piperazine (B1678402) derivatives are gaining prominence as scaffolds for new ligands due to their unique structural and versatile binding capabilities with metal ions. rsc.org The piperazine ring can be substituted at its nitrogen atoms to create ligands with diverse electronic and steric properties, suitable for a range of catalytic applications. rsc.orgbiointerfaceresearch.com
This compound serves as an ideal precursor for such ligands. Its inherent chirality, originating from the methyl group at the C3 position, can be transferred to a larger catalytic system. The secondary amine at the N4 position provides a reactive handle for further functionalization, allowing for the introduction of phosphine, oxazoline, or other coordinating groups to create bidentate or polydentate ligands. While many chiral ligands are C2-symmetric, there is a growing interest in nonsymmetrical ligands, which have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The structure of this compound is inherently suited for the synthesis of these modern, nonsymmetrical P,N-ligands. nih.gov The development of such ligands from piperazine-based precursors contributes to the expansion of asymmetric hydrogenation and other carbon-carbon and carbon-heteroatom bond-forming reactions. nankai.edu.cn
Chiral Solvating Agent (CSA) Applications in NMR Spectroscopy for Enantiomeric Purity Determination
Determining the enantiomeric purity of a chiral molecule is a critical task in synthesis and pharmaceutical development. nih.gov One powerful method for this analysis is NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA). A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to the differentiation of NMR signals for the two enantiomers, allowing for the quantification of their ratio, often expressed as enantiomeric excess (ee). researchgate.netunl.pt
Derivatives of this compound have been investigated for this purpose. In one study, a diketopiperazine derivative, this compound-2,5-dione, was prepared and screened as a potential CSA for racemic N-acylamino acid esters. nih.gov Its performance was compared with its regioisomer, (S)-1-benzyl-6-methylpiperazine-2,5-dione. While the 6-methyl isomer showed stronger chiral solvating properties, the study demonstrated that the position of substituents on the piperazine ring plays a crucial role in the binding affinity and enantiodiscrimination capabilities. nih.gov The formation of diastereomeric complexes via hydrogen bonding between the CSA and the analyte results in the splitting of characteristic signals in the ¹H NMR spectrum, enabling the determination of enantiomeric composition. nih.gov
Table 1: Enantiodiscrimination of Racemic α-Amino Acid Derivatives using (S)-1-benzyl-6-methylpiperazine-2,5-dione (a regioisomer of the this compound derivative) as a Chiral Solvating Agent. nih.gov
| Racemic Analyte (N-acylamino acid ester) | Monitored Signal | Chemical Shift Difference (ΔΔδ in ppm) at -20°C |
| (RS)-N-acetyl-phenylalanine methyl ester | OCH₃ | 0.027 |
| (RS)-N-acetyl-leucine methyl ester | OCH₃ | 0.021 |
| (RS)-N-acetyl-valine methyl ester | OCH₃ | 0.012 |
| (RS)-N-acetyl-alanine methyl ester | OCH₃ | 0.009 |
This interactive table summarizes the observed chemical shift non-equivalence (ΔΔδ) for the methoxy (B1213986) (OCH₃) protons of various racemic analytes in the presence of the chiral solvating agent in CDCl₃. A larger ΔΔδ value indicates better separation of the signals for the two enantiomers.
Role as a Chiral Building Block in the Synthesis of Complex Molecules
Chiral building blocks are valuable intermediates used in the synthesis of enantiomerically pure natural products and pharmaceuticals. acs.org The use of such building blocks is essential as biological targets are themselves chiral, requiring a strict stereochemical match for effective interaction. acs.org this compound and its protected derivatives, such as (S)-Benzyl 3-methylpiperazine-1-carboxylate, function as important chiral intermediates in organic synthesis. They provide a reliable source of chirality and a versatile scaffold for constructing more elaborate molecules.
The this compound framework is a foundational element for building complex, enantioenriched piperazine-containing structures. The synthesis of novel benzylpiperazine derivatives as selective σ₁ receptor ligands serves as a prime example. In these syntheses, the core piperazine structure is maintained while various acyl groups and other substituents are added to the N4 nitrogen. This process elaborates the simple starting material into a more complex molecular architecture designed for a specific biological target, all while preserving the crucial stereochemistry of the initial building block. The synthesis of diketopiperazine derivatives for use as chiral solvating agents also represents the construction of a more complex piperazine architecture from chiral precursors. nih.govnih.gov
The development of new molecules for scientific investigation relies on the availability of versatile starting materials. This compound provides a robust chiral scaffold for academic research, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic agents. For instance, a series of benzylpiperazinyl derivatives were designed and synthesized to probe their affinity for σ₁ and σ₂ receptors, leading to the identification of a compound with high affinity and selectivity. Such research, which involves the systematic modification of the parent scaffold, is fundamental to medicinal chemistry and drug discovery. Furthermore, the synthesis of chiral diketopiperazine derivatives from this scaffold to create new analytical tools (CSAs) for NMR spectroscopy is another significant contribution to academic research, facilitating the stereochemical analysis of other chiral compounds. nih.gov
Advanced Computational Chemistry and Spectroscopic Characterization
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcrt.org By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity patterns. ijcrt.orgnih.gov For (S)-1-Benzyl-3-methylpiperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G, would be employed to optimize the molecule's three-dimensional structure. ijcrt.orgresearchgate.net
These studies reveal critical information about bond lengths, bond angles, and dihedral angles, defining the preferred conformation of the piperazine (B1678402) ring and the orientation of the benzyl (B1604629) and methyl substituents. DFT also serves as the foundation for further reactivity analysis, including the generation of Molecular Electrostatic Potential maps and Frontier Molecular Orbital analysis. nih.gov The insights gained from DFT help in understanding how the methyl and benzyl groups influence the electronic properties and potential reactivity of the piperazine core. ias.ac.in
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. williams.edu This visualization is crucial for identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts its reactivity towards electrophilic and nucleophilic attack. researchgate.netwilliams.edu
For this compound, the MEP map would highlight specific reactive sites:
Negative Potential Regions: These areas, typically colored red or yellow, indicate electron-rich zones. They are primarily located around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons. These sites are susceptible to electrophilic attack.
Positive Potential Regions: These regions, colored blue, correspond to electron-deficient areas. They are generally found around the hydrogen atoms, particularly those attached to the piperazine ring and the benzyl group's aromatic ring. These sites are attractive to nucleophiles.
The MEP analysis provides a visual and intuitive understanding of where the molecule is most likely to interact with other chemical species, guiding the prediction of its chemical behavior. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcrt.org The energies and distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital represents the site with the highest tendency to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the π-system of the benzyl group, indicating these are the primary nucleophilic centers.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most likely site to accept electrons. The LUMO is typically distributed over the antibonding orbitals of the molecule, often involving the aromatic ring of the benzyl group.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Significance | Expected Finding for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | High energy value, indicating good nucleophilic character. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Low energy value, indicating susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
For this compound, the NMR spectra would show distinct signals corresponding to the benzyl, methyl, and piperazine ring protons and carbons. The stereochemistry at the C3 position influences the chemical shifts and coupling constants of the adjacent protons, allowing for detailed stereochemical assignment.
¹H NMR:
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm would correspond to the five protons of the benzyl group's phenyl ring. chemicalbook.com
Benzyl CH₂: A singlet around δ 3.5 ppm is expected for the two protons of the benzylic methylene (B1212753) group. chemicalbook.com
Piperazine Ring Protons: A complex series of multiplets between δ 1.8 and 3.0 ppm would represent the seven protons of the piperazine ring.
Methyl Protons: A doublet around δ 1.0-1.2 ppm, coupled to the adjacent proton on C3, would be characteristic of the methyl group.
¹³C NMR:
Aromatic Carbons: Signals for the phenyl ring carbons would appear between δ 127 and 138 ppm. docbrown.info
Benzyl CH₂: The benzylic carbon would resonate around δ 63 ppm.
Piperazine Ring Carbons: The carbons of the piperazine ring would show signals in the δ 45-55 ppm range. chemicalbook.com
Methyl Carbon: The methyl group's carbon would appear as an upfield signal around δ 15-20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.2-7.4 (m, 5H) | 127.0 - 129.5 |
| Aromatic C (quaternary) | - | ~138.0 |
| Benzyl CH₂ | ~3.5 (s, 2H) | ~63.0 |
| Piperazine CH, CH₂ | 1.8-3.0 (m, 7H) | 45.0 - 55.0 |
| Methyl CH₃ | 1.0-1.2 (d, 3H) | 15.0 - 20.0 |
(s = singlet, d = doublet, m = multiplet)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity. rsc.org
For this compound, with a molecular formula of C₁₂H₁₈N₂, the expected exact mass can be calculated. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. rsc.org The molecule would typically be observed as its protonated form, [M+H]⁺.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol sigmaaldrich.com |
| Calculated Exact Mass [M] | 190.146999 |
| Observed Ion (e.g., ESI+) | [M+H]⁺ |
| Calculated Exact Mass [M+H]⁺ | 191.154274 |
The experimental measurement of the mass-to-charge ratio (m/z) in an HRMS analysis that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.
Future Research Directions and Emerging Methodologies
Development of Novel Asymmetric Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure piperazine (B1678402) derivatives is crucial, as often only one enantiomer possesses the desired biological activity or catalytic function. nih.gov Current research efforts are directed towards creating more efficient and selective asymmetric synthetic routes to access carbon-substituted piperazines like (S)-1-benzyl-3-methylpiperazine. A significant area of exploration involves the development of novel catalytic systems that can achieve high yields and enantioselectivities, moving beyond classical chiral pool techniques. dicp.ac.cn
One promising approach is the use of palladium-catalyzed asymmetric reactions. For instance, Pd-catalyzed carboamination reactions have been successfully used for the concise, modular, and asymmetric synthesis of cis-2,6-disubstituted piperazines from readily available amino acid precursors, achieving high diastereomeric ratios and enantiomeric excess. bruker.com Future work will likely expand upon these methods to create a wider variety of substituted piperazines. Another avenue of research is the diastereoselective methylation of protected 2-oxopiperazines, followed by decarbonylation and debenzylation to yield the desired chiral piperazine. nih.gov
Researchers are also exploring the use of chiral auxiliaries derived from natural products like L-proline to guide the stereochemical outcome of reactions. youtube.comwikipedia.org The development of new chiral auxiliaries that are inexpensive, readily available, and easily removable will be a key factor in making these synthetic routes more practical for large-scale applications. The overarching goal is to develop synthetic strategies that are not only highly selective but also atom-economical and environmentally benign.
Exploration of New Catalytic Applications and Chiral Inducers
Chiral piperazine derivatives, including this compound and its analogues, are valuable as ligands in asymmetric catalysis and as chiral inducers. rsc.org Their rigid, C2-symmetric backbone can create a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.
One area of active research is the design of novel C2-symmetric chiral piperazines for use in copper-catalyzed asymmetric reactions. For example, a copper complex with a novel alicyclic chiral C2-symmetric piperazine has been shown to be highly effective in the benzoylation of meso-1,2-diols, yielding optically active monobenzoates with high enantioselectivity. youtube.comwikipedia.org Future investigations will likely explore the application of such catalysts in a broader range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Furthermore, novel tridentate Schiff bases derived from piperazine-amines have been synthesized and used to catalyze the Henry reaction (nitroaldol reaction) between nitromethane (B149229) and various aldehydes. researchgate.net These copper(II)-complexed ligands have demonstrated the ability to produce β-nitro alcohols in high yields and with significant enantioselectivity. The continued exploration of new piperazine-based ligand architectures will undoubtedly lead to the discovery of catalysts with enhanced reactivity and selectivity for a wide array of organic reactions.
Integration of Advanced Spectroscopic Techniques for Real-time Chiral Analysis
The ability to monitor asymmetric reactions in real-time is essential for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques are being increasingly integrated into the workflow of chiral synthesis to provide this critical information.
Vibrational Circular Dichroism (VCD) is emerging as a particularly powerful technique for the real-time analysis of chiral molecules in solution. nih.govnih.govyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its absolute configuration. bruker.comwikipedia.org By using Fourier transform VCD (FT-VCD) in conjunction with a flow cell, it is possible to monitor changes in the enantiomeric excess of both reactants and products as a reaction progresses. nih.gov This allows for a detailed kinetic analysis of the reaction and can help to identify reaction intermediates and byproducts. The development of femtosecond laser-based VCD instruments holds the promise of transient VCD monitoring, enabling the study of ultrafast structural changes in chiral molecules. nih.govresearchgate.net
Other spectroscopic methods are also being adapted for real-time monitoring. For example, desktop Nuclear Magnetic Resonance (NMR) spectroscopy can be used directly in the fume hood to follow the progress of a reaction by integrating the signals of reactants and products over time. asahilab.co.jp For gas-phase reactions, terahertz rotational spectroscopy offers a highly specific and sensitive method for monitoring reactants and products in real-time. duke.edu The continued development and application of these advanced spectroscopic techniques will provide unprecedented insight into the dynamics of asymmetric synthesis.
Computational Design and Prediction of Novel Chiral Applications
Computational chemistry has become an indispensable tool for the design and prediction of novel chiral applications for molecules like this compound. mdpi.com Techniques such as Density Functional Theory (DFT) , Quantitative Structure-Activity Relationship (QSAR) modeling , and molecular dynamics simulations are being used to predict the properties and behavior of chiral molecules with increasing accuracy. mdpi.comnih.govdergipark.org.tr
DFT calculations can be used to determine the structural, electronic, and energetic parameters of chiral piperazine derivatives. mdpi.comdergipark.org.trnih.gov This information can then be used to predict their reactivity and to design new catalysts with improved activity and selectivity. For example, DFT has been used to study the binding of piperazine derivatives to biological targets, which is crucial for the development of new pharmaceuticals. researchgate.net
QSAR modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity or catalytic performance. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of new drug candidates and catalysts.
Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding the interactions between a chiral ligand and a receptor or substrate. nih.govnih.govnih.gov These simulations can provide detailed insights into the binding mode of a ligand and can help to explain the origin of stereoselectivity in a catalytic reaction. By combining these computational approaches, researchers can rationally design new chiral piperazine derivatives with tailored properties for a wide range of applications, from asymmetric catalysis to medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of 1-Benzyl-3-methylpiperazine
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ | nih.govnih.gov |
| Molecular Weight | 190.28 g/mol | nih.gov |
| IUPAC Name | (3S)-1-benzyl-3-methylpiperazine | mdpi.com |
| Melting Point | 31-33 °C | mdpi.com |
| InChI Key | QOFUDSPYJDXBOF-NSHDSACASA-N | mdpi.com |
| SMILES | C[C@H]1CN(CCN1)Cc2ccccc2 | researchgate.net |
Table 2: Spectroscopic Data for 1-Benzyl-3-methylpiperazine
| Technique | Data | Source(s) |
| InChI | 1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | nih.govnih.gov |
| InChI (S-enantiomer) | 1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
